3-Bromo-2-ethoxy-5-fluoroaniline
Overview
Description
3-Bromo-2-ethoxy-5-fluoroaniline: is an organic compound with the molecular formula C8H9BrFNO. It is a substituted aniline derivative, characterized by the presence of bromine, ethoxy, and fluorine groups attached to the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethoxy-5-fluoroaniline typically involves the following steps:
Ethoxylation: The addition of an ethoxy group (-OCH2CH3) to the benzene ring.
Fluorination: The incorporation of a fluorine atom into the benzene ring. These steps can be carried out using various reagents and catalysts under controlled conditions to ensure the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, ethoxylation, and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-2-ethoxy-5-fluoroaniline can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products:
Substituted Anilines: Products with different substituents replacing bromine or fluorine.
Coupled Products: Biaryl compounds formed through coupling reactions.
Scientific Research Applications
Chemistry: 3-Bromo-2-ethoxy-5-fluoroaniline is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and materials.
Biology and Medicine: The compound is investigated for its potential biological activities. It may serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its unique reactivity makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-2-ethoxy-5-fluoroaniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used.
Comparison with Similar Compounds
3-Bromo-2-fluoroaniline: Lacks the ethoxy group, making it less versatile in certain reactions.
2-Ethoxy-5-fluoroaniline: Lacks the bromine atom, affecting its reactivity in substitution reactions.
3-Bromo-2-ethoxyaniline: Lacks the fluorine atom, which influences its chemical properties.
Uniqueness: 3-Bromo-2-ethoxy-5-fluoroaniline is unique due to the presence of all three substituents (bromine, ethoxy, and fluorine) on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-bromo-2-ethoxy-5-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO/c1-2-12-8-6(9)3-5(10)4-7(8)11/h3-4H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUDPHPSOKVCEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655727 | |
Record name | 3-Bromo-2-ethoxy-5-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1096354-40-3 | |
Record name | 3-Bromo-2-ethoxy-5-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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